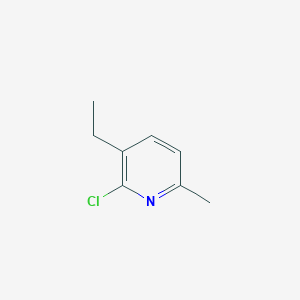
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborole ring, which is further substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boron trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate boronic ester, which is then chlorinated to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of boron.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Formation of substituted benzodioxaboroles.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols or amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: Used as a reagent for the selective cleavage of protecting groups and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of polymers and materials with unique properties due to the presence of boron.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole involves its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The pathways involved often include:
Enzyme Inhibition: Inhibition of enzymes by forming boron-enzyme complexes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole can be compared with other benzodioxaboroles, such as:
2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Methyl-2H-1,3,2-benzodioxaborole:
The uniqueness of this compound lies in the presence of both chlorine and methyl substituents, which confer distinct reactivity and versatility in various applications.
Propriétés
| 152272-65-6 | |
Formule moléculaire |
C7H6BClO2 |
Poids moléculaire |
168.39 g/mol |
Nom IUPAC |
2-chloro-5-methyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
Clé InChI |
WLEPNZXAHUFPAS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=C(O1)C=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)

